Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate is a synthetic peptide that represents a modified version of vasoactive intestinal peptide (VIP). This compound is designed to enhance the biological activity of VIP, which plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. The incorporation of specific amino acid substitutions aims to optimize receptor binding and biological efficacy.
The compound can be synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. Various suppliers, such as MedchemExpress and Biosynth, provide this compound for research purposes, indicating its relevance in scientific studies related to gastrointestinal physiology and neurobiology .
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate falls under the category of synthetic peptides and can be classified as a vasoactive agent due to its modulation of vascular tone and gastrointestinal motility. It is also categorized as a neuropeptide because of its role in neurotransmission and interaction with the nervous system.
The synthesis of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate typically employs solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate consists of a sequence derived from VIP with specific substitutions at positions 2, 15, 16, and 27. These modifications are intended to enhance receptor affinity and biological activity.
The molecular formula for this compound can be represented as . The molecular weight is approximately 787.87 g/mol. The trifluoroacetate salt form indicates that it contains trifluoroacetic acid as a counterion.
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Upon administration, it binds to specific VIP receptors located on target cells.
The mechanism of action for Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate involves binding to vasoactive intestinal peptide receptors on target cells.
Upon receptor activation:
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate typically appears as a white to off-white powder. It is soluble in water and organic solvents such as dimethyl sulfoxide.
The stability of this compound can be influenced by pH and temperature conditions during storage. It is generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2